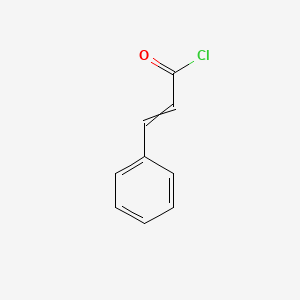

3-Phenylprop-2-enoyl chloride

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-phenylprop-2-enoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGITNXCNOTRLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059264 | |

| Record name | 3-Phenyl-2-propenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-92-1 | |

| Record name | Cinnamoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-2-propenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Acyl Halides As Reactive Intermediates in Modern Organic Synthesis

Acyl halides, also known as acid halides, are a class of organic compounds derived from oxoacids by replacing a hydroxyl group with a halide. wikipedia.org In organic chemistry, the term most often refers to derivatives of carboxylic acids, with the general formula RCOX, where R is an organic substituent, CO is the carbonyl group, and X is a halogen. wikipedia.org Acyl chlorides are the most common and widely used among them. orgoreview.com

The high reactivity of acyl halides makes them powerful intermediates in organic synthesis rather than end products found in nature. orgoreview.combritannica.com This reactivity stems from the presence of a good leaving group (the halide ion) attached to the carbonyl carbon. The electronegative halogen atom strongly withdraws electron density, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. orgoreview.com This characteristic allows acyl halides to be readily converted into a variety of other carboxylic acid derivatives. For example, they react with:

Water to form carboxylic acids. wikipedia.org

Alcohols to form esters. britannica.com

Ammonia or amines to form amides. britannica.com

Arenes, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), to form aromatic ketones via the Friedel-Crafts acylation reaction. fiveable.me

The synthesis of acyl halides is typically achieved from their corresponding carboxylic acids. A common and efficient method involves treating the carboxylic acid with thionyl chloride (SOCl₂). nii.ac.jporgoreview.com This reaction proceeds via a nucleophilic acyl substitution pathway where the hydroxyl group is converted into a chlorosulfite intermediate, which is a much better leaving group. orgoreview.com Other chlorinating agents like oxalyl chloride and phosphorus trichloride (B1173362) are also employed. nii.ac.jporganic-chemistry.org

Significance of the α,β Unsaturated Acyl Halide Motif in Synthetic Chemistry

The α,β-unsaturated acyl halide motif, as seen in 3-phenylprop-2-enoyl chloride, possesses a unique electronic structure that confers enhanced and versatile reactivity compared to simple saturated acyl halides. This functionality contains two key electrophilic sites: the carbonyl carbon (C-1) and the β-carbon (C-3) of the alkene. rsc.org This dual electrophilicity allows the molecule to participate in two primary types of nucleophilic reactions:

Direct Acyl Substitution (1,2-Addition): Hard nucleophiles, such as amines, alcohols, and Grignard reagents, tend to attack the highly electrophilic carbonyl carbon directly. This results in a classic nucleophilic acyl substitution, where the chloride is displaced, and the α,β-unsaturation is retained in the product. This pathway is fundamental for synthesizing a variety of α,β-unsaturated derivatives like amides and esters. britannica.compressbooks.pub

Conjugate Addition (1,4-Addition or Michael Addition): Softer nucleophiles, such as organocuprates (Gilman reagents), enamines, and some amines, preferentially attack the β-carbon of the conjugated system. pressbooks.pub In the context of an α,β-unsaturated acyl halide, this initial attack would lead to an enolate intermediate. rsc.org This pathway, known as the Michael addition, is a powerful tool for carbon-carbon bond formation at the β-position. The reactivity of α,β-unsaturated systems as Michael acceptors is a cornerstone of modern synthetic strategy, enabling the construction of complex molecular frameworks. rsc.orgsapub.org

The ability to selectively target either the carbonyl carbon or the β-carbon makes α,β-unsaturated acyl halides exceptionally valuable building blocks. Chiral Lewis base catalysts can be used to generate α,β-unsaturated acyl ammonium (B1175870) intermediates from the corresponding acyl halides, which then undergo highly stereocontrolled cycloadditions or Michael additions, allowing for the asymmetric synthesis of complex cyclic molecules. rsc.org This strategic importance is leveraged in the synthesis of natural products and biologically active compounds. nih.govsapub.org

Historical Evolution of Academic Research Pertaining to 3 Phenylprop 2 Enoyl Chloride

Established Laboratory and Industrial Preparative Routes to this compound

The traditional synthesis of this compound is primarily rooted in the conversion of cinnamic acid using standard chlorinating agents. These methods are well-documented and widely employed in both laboratory and industrial settings.

Acyl Chloride Formation from Cinnamic Acid via Conventional Reagents (e.g., Thionyl Chloride, Oxalyl Chloride)

The most common and widely reported method for preparing this compound involves the reaction of trans-cinnamic acid with a chlorinating agent. nih.govnii.ac.jp This reaction proceeds through a nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. ontosight.ai

Thionyl Chloride (SOCl₂): The use of thionyl chloride is a classic and effective route. orgsyn.org Typically, cinnamic acid is heated with an excess of thionyl chloride, often under reflux conditions. orgsyn.orgguidechem.com The reaction evolves gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are removed from the reaction mixture. orgsyn.orgguidechem.com After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure to yield the crude product. guidechem.com For instance, heating a mixture of 148 g of cinnamic acid and 119 g of thionyl chloride on a steam bath for 45-60 minutes until the evolution of gas ceases is a documented procedure. orgsyn.org Another method involves reacting cinnamic acid with thionyl chloride for 4 hours at 60°C. guidechem.com

Oxalyl Chloride ((COCl)₂): An alternative to thionyl chloride is oxalyl chloride. The synthesis can be achieved by combining oxalyl chloride and benzene (B151609) into a solution and then adding dried sodium cinnamate (B1238496) incrementally. chembk.com The mixture is then refluxed for approximately two hours. chembk.com This method is also used in the synthesis of related compounds, where 3-(trimethylsilyl)propynoic acid is treated with thionyl chloride in DMF, followed by oxalyl chloride to prepare the corresponding acyl chloride. researchgate.net

The following table provides a comparative overview of these conventional reagents.

Table 1: Comparison of Conventional Reagents for Synthesis from Cinnamic Acid

| Reagent | Typical Conditions | Byproducts | Reported Yield |

|---|---|---|---|

| **Thionyl Chloride (SOCl₂) ** | Heating/reflux with excess reagent (e.g., 60-80°C) guidechem.com | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) orgsyn.orgguidechem.com | 75% nii.ac.jp to ~90% nii.ac.jp |

| **Oxalyl Chloride ((COCl)₂) ** | Reflux with sodium cinnamate in a solvent like benzene chembk.com | Carbon Dioxide (CO₂), Carbon Monoxide (CO), Hydrogen Chloride (HCl) | 75-90% chembk.com |

Alternative Synthetic Pathways to the 3-Phenylprop-2-enoyl Framework

Beyond the direct chlorination of cinnamic acid, alternative routes to the 3-phenylprop-2-enoyl framework and the final acyl chloride have been explored. A notable pathway avoids the initial synthesis of cinnamic acid altogether. nii.ac.jp This method begins with the reaction of ketene (B1206846) and benzaldehyde (B42025), catalyzed by BF₃, which produces a polyester of β-phenyl-β-propionolactone in high yield. nii.ac.jp This polyester intermediate is then treated directly with thionyl chloride at reflux temperature for five hours. nii.ac.jp This reaction cleaves the polyester and forms this compound, which can be isolated by distillation under reduced pressure with a reported yield of 75%. nii.ac.jp

Innovative Approaches and Advancements in this compound Synthesis

Recent advancements in chemical synthesis have led to the development of more sophisticated methods for producing this compound, focusing on improved yield, selectivity, sustainability, and scalability.

Catalyst-Assisted Preparations for Enhanced Yield and Selectivity

Catalysts play a crucial role in modern organic synthesis by enabling more efficient and selective reactions. In the context of this compound synthesis, catalysts have been employed in alternative pathways. For example, the polyester of β-phenyl-β-propionolactone can be converted to the acyl chloride not only with thionyl chloride but also with phosgene. nii.ac.jp This specific reaction is catalyzed by anhydrous aluminum chloride (AlCl₃). nii.ac.jp Although the reported yield for this particular catalytic method was low (6%), it demonstrates the principle of using Lewis acid catalysis in the formation of the acyl chloride from a polymeric precursor. nii.ac.jp

Catalysis is also fundamental to the synthesis of the precursors themselves. The Perkin reaction, a classic method for producing the cinnamic acid starting material, involves treating benzaldehyde with acetic anhydride (B1165640) in the presence of a catalyst. nii.ac.jp Furthermore, Friedel-Crafts acylation reactions, which use this compound to synthesize chalcones, are catalyzed by Lewis acids like AlCl₃. researchgate.netresearchgate.netsaudijournals.com

Table 2: Example of a Catalyst-Assisted Synthesis Step

| Reactants | Catalyst | Conditions | Product | Reported Yield |

|---|---|---|---|---|

| Polyester of β-phenyl-β-propionolactone, Phosgene | Aluminum Chloride (AlCl₃) | 100-134°C for 5 hours | This compound | 6% nii.ac.jp |

Sustainable and Green Chemistry Methodologies for its Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. chemijournal.com These principles encourage waste prevention, the use of safer solvents, and energy efficiency. jddhs.com While specific green chemistry literature for the synthesis of this compound is not extensively detailed, the principles can be applied to its known production routes.

One key area for improvement is the use of solvents. The development of solvent-free reaction conditions is a primary goal of green chemistry. jddhs.com For example, the industrial synthesis of the related cinnamyl chloride has been achieved under solvent-free conditions by reacting cinnamyl alcohol with thionyl chloride. google.com Applying similar solvent-free approaches, such as grinding techniques, to the reaction of cinnamic acid and thionyl chloride could significantly reduce waste. chemijournal.com

Another green approach involves the use of recyclable catalysts, which minimizes waste and the need for producing additional catalysts. jddhs.com Heterogeneous catalysts, which are in a different phase from the reactants, are particularly advantageous as they can be easily separated by filtration. jddhs.com Designing a recyclable solid acid catalyst to replace soluble reagents like thionyl chloride or Lewis acids would represent a significant step towards a more sustainable synthesis.

Flow Chemistry and Continuous Synthesis of this compound for Scalability

Flow chemistry, or continuous synthesis, is a modern production technology that is changing the landscape of chemical manufacturing. researchgate.netmdpi.com Instead of large-scale batch reactors, reactants are pumped through a system of tubes or microreactors where the reaction occurs. scilit.com This technology offers numerous advantages, including superior heat and mass transfer, improved safety by minimizing the volume of hazardous material at any given time, and enhanced productivity. mdpi.com

The synthesis of this compound is well-suited for adaptation to a continuous flow process. The reaction of cinnamic acid with thionyl chloride, for example, is exothermic and involves the evolution of toxic gases, making it a prime candidate for the enhanced safety and control offered by flow reactors. orgsyn.org By precisely controlling temperature and residence time in a microreactor, side reactions could be minimized, potentially leading to higher purity and yield. scilit.com The scalability of flow chemistry is also a major advantage; instead of redesigning larger reactors, production can be increased by running the system for longer periods or by using multiple reactors in parallel. researchgate.netmdpi.com This approach has been successfully applied to the synthesis of various complex organic molecules and intermediates, demonstrating its potential for the efficient and scalable production of this compound. mdpi.comscilit.com

Optimization Strategies for Purity and Scalability in this compound Synthesis

Achieving high purity and ensuring efficient scalability are critical considerations for the synthesis of this compound, particularly for its application in industrial and pharmaceutical contexts. Several strategies have been developed to optimize the manufacturing process.

For enhancing purity, the primary post-synthesis purification method is distillation under reduced pressure (vacuum distillation). oc-praktikum.de This technique is effective for removing excess thionyl chloride and other volatile impurities, yielding a colorless to yellowish liquid or solid product. To prevent the product from crystallizing and blocking the condenser during distillation, the condenser can be air-cooled or gently heated with a hot-air dryer. oc-praktikum.de The use of freshly distilled thionyl chloride as a reagent is also recommended to minimize impurities from the start. oc-praktikum.de In many cases, the crude product obtained after the initial reaction and removal of excess chlorinating agent is sufficiently pure for subsequent reactions without the need for distillation. oc-praktikum.deashdin.com

When considering the scalability of the synthesis from the laboratory to an industrial scale, several factors must be addressed. The vigorous evolution of toxic gases (HCl and SO₂) during the reaction with thionyl chloride requires the implementation of a robust gas-trapping system, such as a scrubber containing a sodium hydroxide (B78521) solution. oc-praktikum.de To improve efficiency and sustainability, a solvent-free industrial method has been developed. This process uses cinnamyl alcohol and thionyl chloride as raw materials to directly synthesize the target product. google.com This approach is noted for being cost-effective, high-yielding, and more environmentally friendly, as it incorporates a tail gas absorption apparatus. google.com The use of microwave-assisted synthesis also presents a significant advantage for scalability by drastically cutting down reaction times, which can lead to higher throughput in an industrial setting.

Table 2: Optimization Strategies for this compound Synthesis

| Focus Area | Strategy | Description | Benefit | Reference |

|---|---|---|---|---|

| Purity | Vacuum Distillation | Purification of the crude product at reduced pressure (e.g., 1 hPa). | Removes excess thionyl chloride and other volatile impurities. | oc-praktikum.de |

| Use of Freshly Distilled Reagents | Employing freshly distilled thionyl chloride for the reaction. | Reduces the introduction of impurities from the chlorinating agent. | oc-praktikum.de | |

| Controlled Condensation | Using an air-cooled or gently heated condenser during distillation. | Prevents product crystallization and blockage of the apparatus. | oc-praktikum.de | |

| Scalability | Solvent-Free Synthesis | Reacting cinnamyl alcohol directly with thionyl chloride without a solvent. | Reduces cost, simplifies workup, and is more environmentally friendly. | google.com |

| Gas Scrubbing | Implementing a system to neutralize toxic gaseous byproducts (HCl, SO₂). | Ensures safe handling of hazardous gases in large-scale production. | oc-praktikum.de | |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to drive the reaction. | Dramatically reduces reaction times, increasing throughput. |

Nucleophilic Acyl Substitution Reactions of the Cinnamoyl Moiety

This compound, commonly known as cinnamoyl chloride, is a versatile reagent in organic synthesis due to the high reactivity of its acyl chloride group. This reactivity allows for the facile introduction of the cinnamoyl group into a wide array of molecules through nucleophilic acyl substitution.

Formation of Cinnamamides and Peptide-Related Constructs

The reaction of cinnamoyl chloride with primary and secondary amines is a robust and widely utilized method for the synthesis of cinnamamides. bohrium.com This reaction typically proceeds under mild conditions, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrogen chloride byproduct. nih.govgoogle.com The versatility of this method is demonstrated by the successful synthesis of a diverse range of N-substituted cinnamamides by reacting cinnamoyl chloride with various anilines and other amines. bohrium.comnih.gov

For instance, novel cinnamamide (B152044) derivatives have been synthesized by treating substituted 2-aminothiophenes with cinnamoyl chloride in a pyridine and acetone (B3395972) mixture at 0°C. ashdin.com Similarly, N-phenyl cinnamamides have been prepared by reacting cinnamoyl chloride with substituted anilines in anhydrous tetrahydrofuran (B95107) with triethylamine. nih.gov The reaction conditions can be adapted for different amines; for example, the reaction with less nucleophilic aniline (B41778) still affords a high yield of the corresponding amide. koreascience.kr

The scope of this reaction extends to the formation of peptide-related constructs. Cinnamoyl chloride can be readily coupled with amino acids or peptide fragments to introduce the cinnamoyl group, a structural motif present in some natural products and molecules of medicinal interest. researchgate.netresearchgate.net For example, cinnamoyl-amino acid ester derivatives have been synthesized by reacting cinnamoyl chloride with amino acid methyl esters. researchgate.net This reaction is a key step in creating peptidomimetics and other complex molecules. A base-promoted tandem Michael addition and nucleophilic substitution of cinnamoyl chlorides with aryl amines has also been described, providing access to β-amino amides. nih.gov

Table 1: Examples of Cinnamamide Synthesis from Cinnamoyl Chloride

| Amine/Amino Acid Derivative | Reaction Conditions | Product | Reference |

| Substituted 2-aminothiophenes | Pyridine/acetone, 0°C | Novel cinnamamide derivatives | ashdin.com |

| Substituted anilines | Anhydrous THF, triethylamine | N-phenyl cinnamamides | nih.gov |

| Aniline | Not specified | N-phenylcinnamamide | koreascience.kr |

| Cyclohexylamine | Not specified | N-cyclohexylcinnamamide | koreascience.kr |

| Isopropylamine | Toluene/ether, reflux | trans-3-bromo-N-isopropylcinnamamide | google.com |

| Ethylamine | Toluene/ether, reflux | trans-3-bromo-N-ethylcinnamamide | google.com |

| 3-Aminocoumarin | Not specified | 3-Cinnamoylaminocoumarin | researchgate.net |

| Metronidazole | Not specified | Cinnamoyl-metronidazole ester | nih.gov |

| Memantine | Not specified | Cinnamoyl-memantine amide | nih.gov |

| Glycine methyl ester hydrochloride | Triazine methodology | Cinnamoyl-glycine methyl ester | researchgate.net |

| L-alanine methyl ester hydrochloride | Triazine methodology | Cinnamoyl-L-alanine methyl ester | researchgate.net |

Synthesis of Cinnamyl Esters and Lactones

Cinnamoyl chloride readily reacts with a variety of alcohols to form the corresponding cinnamyl esters. This esterification is a fundamental transformation in organic synthesis, providing access to a wide range of compounds with applications in flavors, fragrances, and materials science. The reaction is typically carried out in the presence of a base to scavenge the HCl produced. cmu.ac.th

A study comparing esterification methods found that the reaction of cinnamoyl chloride with cinnamyl alcohol yielded 41% of cinnamyl cinnamate. cmu.ac.th In another example, various cinnamic acid ester derivatives were synthesized by reacting cinnamoyl chloride with alcohols such as 4-bromobenzyl alcohol, thymol, and eugenol (B1671780) in dichloromethane (B109758) (DCM) with triethylamine. analis.com.my The kinetics of the cinnamoylation of n-propyl alcohol with cinnamoyl chloride, catalyzed by N-methylimidazole or 4-dimethylaminopyridine, have been studied in various solvents, revealing that the reaction proceeds through an N-acyl catalyst intermediate. nih.gov

While the direct synthesis of lactones from cinnamoyl chloride is less common, intramolecular esterification of suitably substituted cinnamoyl chloride derivatives can, in principle, lead to the formation of lactone rings. This would require a hydroxyl group to be present in the substrate at a position that allows for favorable cyclization.

Table 2: Synthesis of Cinnamyl Esters from Cinnamoyl Chloride

| Alcohol | Catalyst/Base | Solvent | Product | Yield | Reference |

| Cinnamyl Alcohol | Triethylamine | Dichloromethane | Cinnamyl cinnamate | 41% | cmu.ac.th |

| 4-Bromobenzyl Alcohol | Triethylamine | Dichloromethane | 4-Bromobenzyl cinnamate | Not specified | analis.com.my |

| Thymol | Triethylamine | Dichloromethane | Thymyl cinnamate | Not specified | analis.com.my |

| Eugenol | Triethylamine | Dichloromethane | Eugenyl cinnamate | Not specified | analis.com.my |

| n-Propyl Alcohol | N-methylimidazole or 4-dimethylaminopyridine | Various | n-Propyl cinnamate | Not specified | nih.gov |

| Starch | Imidazole (B134444) (molten) | Imidazole | Starch cinnamate | Not specified | lenzing.com |

Friedel-Crafts Acylations with Aromatic and Heteroaromatic Substrates

Cinnamoyl chloride can serve as an acylating agent in Friedel-Crafts reactions to introduce the cinnamoyl group onto aromatic and heteroaromatic rings. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and proceeds via an electrophilic aromatic substitution mechanism. iitk.ac.in

The cinnamoylation of naphthalene (B1677914) using cinnamoyl chloride and aluminum chloride to produce cinnamoylnaphthalene is a known example. iitk.ac.in Research has also been conducted on the Friedel-Crafts chalcone (B49325) synthesis from substituted trans-cinnamoyl chlorides and toluene. jst.go.jpresearchgate.net A study on the tandem Friedel-Crafts acylation and alkylation of 2-alkenoyl chlorides with benzene showed that cinnamoyl chloride produced a dihydrochalcone (B1670589) derivative as the major product at room temperature. researchgate.net This indicates that the initial acylation is followed by an intramolecular alkylation. The reaction of cinnamoyl chloride with ferrocene (B1249389) in the presence of a Lewis acid has also been reported. grafiati.com

Reactions with Organometallic Reagents for Carbon-Carbon Bond Formation

The reaction of cinnamoyl chloride with organometallic reagents provides a powerful method for the formation of new carbon-carbon bonds, leading to the synthesis of ketones and other more complex structures. These reactions involve the nucleophilic attack of the organometallic reagent on the electrophilic carbonyl carbon of the acyl chloride.

Commonly used organometallic reagents include Grignard reagents (RMgX) and organocuprates (R₂CuLi). The choice of reagent can influence the outcome of the reaction, with organocuprates often being preferred for their higher selectivity and tolerance of other functional groups. While specific examples of cinnamoyl chloride reacting with these reagents are part of the general knowledge of organic chemistry, detailed research articles focusing solely on these specific reactions with cinnamoyl chloride are not always prevalent in the immediate literature. However, the principles of these reactions are well-established.

Exploration of the C=C Double Bond Reactivity within the 3-Phenylprop-2-enoyl System

The α,β-unsaturated nature of the cinnamoyl system imparts reactivity to the carbon-carbon double bond, making it susceptible to various addition reactions.

Electrophilic Additions to the α,β-Unsaturated System of Cinnamoyl Derivatives

The electron-withdrawing nature of the carbonyl group deactivates the double bond towards electrophilic attack compared to a simple alkene. However, under appropriate conditions, electrophilic addition reactions can occur.

One of the most studied electrophilic additions to cinnamoyl systems is halogenation, particularly bromination. The addition of bromine to trans-cinnamic acid is a classic experiment to demonstrate the stereochemistry of electrophilic addition. scribd.com While the direct halogenation of cinnamoyl chloride itself is less documented in readily available literature, the principles of electrophilic addition to α,β-unsaturated carbonyl compounds are applicable. For instance, the bromination of cinnamyl alcohol, a related compound, has been studied. researchgate.net Furthermore, catalytic enantioselective bromohydroxylation of cinnamyl alcohols has been achieved, producing optically active bromohydrins. nih.gov A catalytic, chemo-, regio-, and diastereoselective bromochlorination of alkenes, including chalcones, has also been developed. acs.org These studies on related cinnamyl systems provide insight into the potential reactivity of the double bond in cinnamoyl chloride towards electrophiles. It is important to note that the reactivity of the acyl chloride group may compete with reactions at the double bond, and careful selection of reaction conditions is necessary to achieve the desired transformation.

Cycloaddition Reactions Involving the Cinnamoyl Moiety

The cinnamoyl group of this compound can participate in cycloaddition reactions. These reactions are valuable for constructing cyclic and heterocyclic systems.

One notable example is the [3+2] cycloaddition of α-cinnamoyl ketene-S,S-acetals with oxalyl chloride. This three-component reaction proceeds efficiently under mild conditions to stereospecifically produce γ-alkylidenebutenolides. nih.gov Further transformation of these butenolides can lead to the formation of polyfunctionalized bicyclo[3.3.1]nonanes. nih.gov

The cinnamoyl moiety can also be involved in intramolecular cycloadditions. For instance, the base-catalyzed isomerization of 3-phenylprop-2-ynyl allyl ethers can lead to an allene (B1206475) intermediate, which then undergoes an intramolecular (π⁴+π²) cycloaddition. rsc.org Depending on the substituents, this can be followed by sigmatropic or prototropic hydrogen shifts to yield various cyclic products. rsc.org

In the context of photochemical reactions, cinnamoyl chloride derivatives can undergo [2+2] cycloadditions. The esterification of a cyclobutene (B1205218) with cinnamoyl chloride has been utilized to generate a crystalline product suitable for X-ray analysis, confirming the stereochemistry of the cyclobutane (B1203170) ring. thieme-connect.com Additionally, intramolecular [2+2] and [4+2] cycloaddition reactions of cinnamylamides of ethenetricarboxylate have been observed, with the chemoselectivity being dependent on the substituents on the benzene ring and the reaction conditions. researchgate.net For instance, cinnamyl amides with electron-donating groups at the para-position tend to undergo [2+2] cycloaddition, while those with electron-withdrawing groups favor [4+2] cycloaddition. researchgate.net

It is worth noting that while the cinnamoyl group itself can act as a dipolarophile, related cinnamyl systems can also serve as the precursor to the 1,3-dipole. For example, cycloadditions involving azomethine ylides generated from cinnamylamines have been reported, although these were less successful compared to their O-allyl counterparts. acs.org

Michael-Type Additions to the Activated Double Bond

The electron-withdrawing acyl chloride group in this compound activates the carbon-carbon double bond for Michael-type or conjugate additions. This allows for the introduction of a variety of nucleophiles at the β-position.

Nucleophiles such as enolates can readily add to the activated double bond of cinnamoyl chloride. smolecule.com This reactivity is fundamental in forming new carbon-carbon bonds. In a study by Bonne and Rodriguez, while cinnamoyl chloride itself was unreactive under the specific conditions for a Michael addition–annulation reaction with β-ketoamides, the principle of using α,β-unsaturated acyl compounds as bis-electrophiles was explored. rsc.org

The conjugate addition of organometallic reagents to α,β-unsaturated carboxylic acid derivatives, including those derived from cinnamoyl chloride, is a key method for creating β-substituted chiral building blocks. researchgate.net For instance, the conjugate addition of lithium amides to N-enoyl oxazolidinones derived from cinnamoyl chloride has been studied to probe the reactive conformation of the acyl oxazolidinone. researchgate.net These studies help in understanding the stereochemical outcomes of such reactions.

Furthermore, organocatalysis has been employed to facilitate Michael additions to cinnamoyl derivatives. For example, an organopolyoxometalate has been shown to catalyze the addition of indenyl allyl silanes to cinnamoyl fluorides, demonstrating a transfer of chirality from the inorganic framework to the organic product. nih.gov

Catalytic Transformations Involving this compound

Catalysis plays a crucial role in enhancing the reactivity and selectivity of reactions involving this compound. Both Lewis acid and transition metal catalysis, as well as organocatalysis, have been successfully applied.

Lewis Acid Catalysis in Acylation and Coupling Reactions

Lewis acids are frequently used to activate this compound and its derivatives in various reactions. In Friedel-Crafts acylation, a Lewis acid like aluminum chloride (AlCl₃) activates the acyl chloride, facilitating the electrophilic aromatic substitution to form chalcones. masterorganicchemistry.comjkchemical.comorganic-chemistry.org The Lewis acid coordinates to the chlorine atom, making the acyl group a more potent electrophile. masterorganicchemistry.com

Lewis acids can also influence the outcome of other reactions. For example, in the acyl-Claisen rearrangement of cinnamyl pyrrolidine (B122466) amides, various Lewis acids were screened, with Me₂AlCl showing high efficiency. caltech.edu The role of the Lewis acid is to interact with the ketene intermediate, facilitating the nih.govnih.gov-sigmatropic rearrangement. caltech.edu

Furthermore, Lewis acids can catalyze photochemical reactions of cinnamic esters. Complexation with a Lewis acid can alter the electronic structure and excited-state properties of the ester, leading to more efficient and stereoselective photodimerization and cross-cycloaddition reactions. researchgate.net In a different catalytic approach, the combination of a Lewis acid with a transition metal catalyst has been shown to be effective. For instance, a cooperative system of gold/palladium bimetallic nanoparticles and a Lewis acid can be used for the N-alkylation of primary amides with alcohols, where the Lewis acid is believed to activate the amide. cjcatal.com

Organocatalytic Approaches to Cinnamoyl Transfer

Organocatalysis offers a metal-free alternative for transformations involving the cinnamoyl group. N-Heterocyclic carbenes (NHCs) have been explored for their ability to activate and transfer acyl groups. acs.orgnih.gov An efficient organocatalytic method for the multicomponent carboxylation of terminal alkynes with CO₂ and organochlorides, including cinnamyl chloride, has been developed using an NHC precursor. researchgate.netehu.es

Chiral organocatalysts can be used to achieve enantioselective transformations. For instance, the bromocyclization of O-cinnamyl tosylcarbamate has been catalyzed by a Cinchona-derived thiocarbamate organocatalyst, yielding the product with high regio- and diastereoselectivity, and good enantioselectivity. researchgate.net Mechanistic studies suggest that the catalyst activates the bromine source and controls the stereochemistry of the bromonium ion formation. researchgate.net

In another example, a polyoxometalate-based organocatalyst bearing an aminopyridine group was used to catalyze the addition of indenyl allyl silanes to cinnamoyl fluorides. nih.gov This reaction demonstrated a moderate but notable transfer of chirality from the chiral inorganic framework to the organic product. nih.gov The use of organocatalysts in regiodivergent reactions has also been reported, where the choice of catalyst can control the reaction pathway. mdpi.com

Transition Metal-Catalyzed Coupling Reactions Utilizing this compound

Transition metals, particularly palladium, are widely used to catalyze a variety of coupling reactions with this compound and its derivatives.

Cross-Coupling Reactions:

Palladium complexes are effective catalysts for cross-coupling reactions. For instance, a palladium-N-heterocyclic carbene (NHC) complex, [Pd(IPr*OMe)(cin)Cl], has shown high catalytic activity in Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions. acs.org This catalyst is also effective in Kumada-Corriu couplings. acs.org Another study reported the use of a [PdCl₂(PPh₃)₂]/CuI system deposited on KF-alumina for the coupling of cinnamoyl chloride with ethynylbenzene. eie.gr

Carbonylation Reactions:

Palladium-catalyzed carbonylation of cinnamyl chloride is a well-studied reaction that can lead to β,γ-unsaturated esters or amides. researchgate.netresearchgate.net The mechanism of this reaction can be complex, with both associative and insertion pathways playing a role depending on the reaction conditions such as pressure and ligand concentration. researchgate.net Improved procedures for these carbonylative transformations have been developed that operate under mild conditions with low catalyst loading and in the absence of phosphine (B1218219) ligands. researchgate.net The development of carbon monoxide precursors has also facilitated safer carbonylation reactions, including the carbonylative Heck reaction of aryl iodides with styrene, which can be catalyzed by a cinnamyl palladium complex. acs.org

In a different approach, the electrocarboxylation of cinnamyl chloride with CO₂ has been achieved using a silver-encapsulated copper salen complex as a catalyst, yielding β,γ-unsaturated carboxylic acids. rsc.org

Advanced Mechanistic Studies of this compound Reactions

Detailed mechanistic studies are crucial for understanding and optimizing reactions involving this compound.

The solvolysis of cinnamoyl chloride in aqueous acetone and aqueous acetonitrile (B52724) has been investigated to elucidate the reaction mechanism. orientjchem.org The observed enthalpy and entropy of activation suggest an SN2 mechanism is favored over an addition-elimination pathway. orientjchem.org The study also explored the effect of an electrophilic catalyst, mercuric chloride, on the reaction rate. orientjchem.org

In the realm of transition metal catalysis, the mechanism of the palladium-catalyzed alkoxycarbonylation of cinnamyl chloride has been shown to be dependent on reaction conditions, with different mechanisms operating at low and high pressures. researchgate.net Mechanistic studies on a tandem stannylation/electrophilic allylic substitution of cinnamyl chloride catalyzed by an SCS-pincer palladium(II) complex have provided insights into the catalytic cycle and the role of different palladium species. nih.gov

The mechanism of a three-component reaction involving α-cinnamoyl ketene-S,S-acetals and oxalyl chloride has been proposed to proceed via a tandem [3+2] cycloaddition. nih.gov Computational studies, such as Density Functional Theory (DFT), have been employed to explain the observed selectivity in intramolecular [2+2] versus [4+2] cycloadditions of cinnamylamides. researchgate.net

Kinetic and Thermodynamic Investigations of Reaction Pathways

The reactivity of this compound, also known as cinnamoyl chloride, has been the subject of detailed kinetic and thermodynamic studies, particularly in its reactions with nucleophiles like anilines and in solvolysis. These investigations shed light on the mechanistic pathways these reactions follow.

Kinetic studies on the reaction of cinnamoyl chloride with meta- and para-substituted anilines in benzene have shown the reaction to be a second-order nucleophilic acyl substitution, similar to the benzoylation of anilines. acs.org The reaction rates and activation parameters, such as activation energy (Ea) and entropy of activation (ΔS‡), have been determined and are influenced by the nature of the substituent on the aniline. acs.org For instance, electron-donating groups on the aniline increase the reaction rate, while electron-withdrawing groups decrease it. This is reflected in the Hammett reaction constant (ρ), which is negative for these reactions, indicating that the reaction is favored by high electron density at the reaction center of the nucleophile. acs.org

The solvolysis of cinnamoyl chloride in aqueous acetone and aqueous acetonitrile has also been mechanistically evaluated. orientjchem.orgorientjchem.org In solvents with low water content, the reaction order with respect to water is approximately 2.6. orientjchem.orgorientjchem.org This suggests a mechanism where one water molecule acts as a nucleophile and others act as general base catalysts, deprotonating the water molecule in the transition state. orientjchem.org

A comparison of the activation parameters for the solvolysis of cinnamoyl chloride with that of benzoyl chloride reveals a higher enthalpy of activation and a less negative entropy of activation for cinnamoyl chloride. orientjchem.org This observation supports an SN2-like mechanism over an addition-elimination pathway. orientjchem.orgorientjchem.org The presence of the vinylene group in cinnamoyl chloride increases the distance of the phenyl group from the reaction center, which reduces steric hindrance and the extent of conjugation with the carbonyl group. orientjchem.orgorientjchem.org

The table below summarizes the second-order rate constants and activation parameters for the reaction of cinnamoyl chloride with various substituted anilines in benzene.

Table 1: Second-Order Rate Constants and Activation Parameters for the Reaction of Cinnamoyl Chloride with Meta- and Para-Substituted Anilines in Benzene acs.org

| Substituent | pKa | k x 10² (L mol⁻¹ s⁻¹) at 15°C | k x 10² (L mol⁻¹ s⁻¹) at 25°C | k x 10² (L mol⁻¹ s⁻¹) at 40°C | Ea (kcal/mol) | log A | ΔS‡ (cal mol⁻¹ K⁻¹) at 25°C |

|---|---|---|---|---|---|---|---|

| p-OCH₃ | 5.29 | 16.3 | 25.0 | 45.8 | 9.0 | 5.2 | -36.8 |

| p-CH₃ | 5.07 | 8.3 | 13.3 | 24.2 | 9.4 | 5.4 | -35.9 |

| H | 4.58 | 2.5 | 4.2 | 8.1 | 10.3 | 5.8 | -34.1 |

| p-Cl | 3.98 | 0.8 | 1.4 | 2.9 | 11.2 | 6.0 | -33.2 |

| m-Cl | 3.52 | 0.3 | 0.6 | 1.3 | 12.3 | 6.4 | -31.3 |

Spectroscopic Probing of Reactive Intermediates and Transition States

Spectroscopic techniques are invaluable for detecting and characterizing the transient species that form during a chemical reaction, such as reactive intermediates and transition states. In the study of the reactions of this compound, spectroscopic methods have provided evidence for the proposed mechanisms.

For the aminolysis of cinnamoyl chlorides in acetonitrile, kinetic data, including positive ρY values and a ρXY value of 0.88, suggest a stepwise mechanism. rsc.org This mechanism involves the formation of a tetrahedral intermediate (T±). rsc.org The rate-limiting step is the breakdown of this intermediate. rsc.org While direct spectroscopic observation of this tetrahedral intermediate can be challenging due to its transient nature, techniques like stopped-flow UV-Vis spectroscopy or rapid-scan IR spectroscopy could potentially be used to detect its formation and decay.

In the solvolysis of cinnamoyl chloride, the transition state is thought to be stabilized by hydrogen bonding with water molecules. orientjchem.org While direct spectroscopic observation of the transition state is not feasible, computational modeling combined with experimental kinetic data can provide insights into its structure and energetics.

Infrared (IR) spectroscopy is a powerful tool for monitoring the progress of reactions involving cinnamoyl chloride. researchgate.netunimas.my The characteristic C=O stretching frequency of the acyl chloride (around 1765-1720 cm⁻¹) will disappear and be replaced by the C=O stretching frequency of the product ester or amide. unimas.my For example, in the synthesis of aspirin-chalcone derivatives, the disappearance of the OH band and the appearance of the C=O ester band in the IR spectrum confirm the reaction's completion. unimas.my Similarly, in the formation of thiourea derivatives, the appearance of the C=S absorption band is a key indicator. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is also extensively used to characterize the products of reactions involving cinnamoyl chloride, confirming the structure of the newly formed compounds. analis.com.myorientjchem.org 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. researchgate.netanalis.com.my

Isotopic Labeling Experiments for Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the fate of atoms during a chemical reaction, providing definitive evidence for or against a proposed mechanism. For reactions involving this compound, isotopic labeling can be employed to clarify the roles of different atoms and functional groups.

In the context of the aminolysis of cinnamoyl chlorides, kinetic isotope effects have been used to support a stepwise mechanism with a rate-limiting breakdown of the tetrahedral intermediate. rsc.org For example, substituting the hydrogen atoms on the aniline's amino group with deuterium (B1214612) (a heavier isotope of hydrogen) would be expected to result in a primary kinetic isotope effect (kH/kD > 1) if the N-H bond is broken in the rate-determining step. The observed positive βX values (0.6–0.9) in the reaction with anilines are consistent with a significant degree of bond formation between the nucleophile and the carbonyl carbon in the transition state. rsc.org

Furthermore, in cases of reactivity mismatches between experimental observations and theoretical simulations, isotopic labeling, for instance, using ¹⁸O in the carbonyl group of cinnamoyl chloride, can help identify intermediate species that may not have been accounted for in the simulations. By tracking the position of the ¹⁸O label in the products and any recovered starting material, one can deduce the pathway of the oxygen atom and gain a deeper understanding of the reaction mechanism.

While specific isotopic labeling studies focusing solely on this compound are not extensively detailed in the provided search results, the principles of this technique are broadly applicable to elucidating the mechanisms of its reactions. For instance, in the study of elimination reactions of related compounds, a primary kinetic isotope effect (kH/kD) of 3.775 ± 0.227 was observed, providing strong evidence for the mechanism of elimination. acs.org Similar experiments could be designed for reactions of cinnamoyl chloride to probe specific mechanistic questions.

Applications of 3 Phenylprop 2 Enoyl Chloride in Advanced Organic Synthesis

Construction of Complex Molecular Architectures and Natural Products

The unique chemical properties of 3-phenylprop-2-enoyl chloride make it an important building block for the synthesis of intricate molecular structures, including those found in nature. Its ability to readily introduce the cinnamoyl moiety is fundamental to its application in medicinal chemistry and the total synthesis of natural products. nih.gov

The cinnamoyl group is a key structural component in many biologically active compounds. This compound serves as the primary reagent for incorporating this unit into various molecular scaffolds through acylation reactions. nordmann.global It reacts efficiently with nucleophiles such as alcohols and amines to form the corresponding cinnamate (B1238496) esters and cinnamoyl amides. This straightforward reactivity is widely used in medicinal chemistry to generate libraries of novel compounds for drug discovery. nih.gov

Research has demonstrated the synthesis of cinnamoyl-amino acid conjugates by reacting this compound with various amino acids. nih.gov These conjugates have been investigated for their biological activities, with studies showing that the efficacy of cinnamic acid derivatives can be enhanced by the presence of amino acid moieties. nih.gov For instance, certain cinnamoyl-amino acid conjugates have been evaluated for their cytotoxic effects against human cancer cell lines. nih.gov

Furthermore, this strategy has been employed to create novel derivatives of existing drugs. The synthesis of cinnamoyl metronidazole (an ester) and cinnamoyl memantine (an amide) from this compound has yielded compounds with significant antimicrobial and antifungal properties. nih.govnih.gov The cinnamoyl unit is also an integral part of various heterocyclic scaffolds, such as oxazolidinones and cinnolines, which are of great interest in medicinal chemistry. rsc.orgresearchgate.net

| Molecule Class | Synthetic Approach | Potential Application | Source |

|---|---|---|---|

| Cinnamoyl-Amino Acid Conjugates | Acylation of amino acids with this compound. | Anticancer agents. | nih.gov |

| Cinnamoyl Metronidazole | Esterification of metronidazole with this compound. | Antimicrobial agents. | nih.govnih.gov |

| Cinnamoyl Memantine | Amidation of memantine with this compound. | Antifungal agents. | nih.govnih.gov |

Chalcones, which are characterized by a 1,3-diaryl-2-propen-1-one core structure, are a major class of naturally occurring compounds found in fruits, vegetables, and teas. nih.govacs.org They serve as crucial biosynthetic precursors to flavonoids and exhibit a wide range of pharmacological properties. acs.orgnih.gov this compound is a key starting material in several synthetic routes to the chalcone (B49325) scaffold. nih.govekb.eg

Two notable methods for synthesizing chalcones using this compound are:

Suzuki-Miyaura Coupling: This cross-coupling reaction involves the treatment of this compound with a phenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. nih.gov This method efficiently forms the central carbon-carbon bond of the chalcone structure. nih.gov

Friedel-Crafts Acylation: In this classic electrophilic aromatic substitution reaction, this compound acylates an electron-rich aromatic compound, such as an aromatic ether. The reaction is typically catalyzed by a strong Lewis acid like aluminum chloride. ekb.eg

These synthetic strategies highlight the importance of this compound as a versatile precursor for constructing the core of complex natural products. nih.govekb.eg

| Reaction Name | Key Reagents | Catalyst/Conditions | Source |

|---|---|---|---|

| Suzuki-Miyaura Coupling | This compound, Phenylboronic acid | Pd(PPh₃)₄, CsCO₃, Anhydrous Toluene | nih.gov |

| Friedel-Crafts Acylation | This compound, Aromatic ethers | Aluminum chloride (AlCl₃) | ekb.eg |

Development of Novel Polymeric Materials and Surface Modifiers

The reactivity of this compound extends beyond the synthesis of discrete molecules to the creation of advanced materials, including specialized polymers and functionalized surfaces. nii.ac.jp

This compound is a valuable precursor for synthesizing monomers used in the production of photo-responsive and light-sensitive polymers. nii.ac.jp The cinnamoyl group is a well-known photocrosslinkable moiety, and its incorporation into polymer structures allows for the modification of material properties upon exposure to UV light.

One common strategy involves reacting this compound with polymers that possess nucleophilic functional groups, such as the hydroxyl groups in polyvinyl alcohol. nii.ac.jp This post-polymerization modification grafts the photosensitive cinnamoyl groups onto the polymer backbone.

Alternatively, this compound can be used to first synthesize a functionalized monomer, which is then polymerized or co-polymerized. For example, carbonate monomers bearing pendant cinnamoyl groups have been prepared and subsequently copolymerized with other cyclic esters like trimethylene carbonate (TMC) and ε-caprolactone to create photo-responsive aliphatic polycarbonates. These materials are capable of undergoing photo-reversible dimerization, a property useful in developing smart materials.

| Polymer Type | Synthetic Role of this compound | Key Feature | Source |

|---|---|---|---|

| Functionalized Polyvinyl Alcohol | Reagent for grafting cinnamoyl groups onto the polymer. | Light-sensitive. | nii.ac.jp |

| Photo-responsive Aliphatic Polycarbonates | Precursor to synthesize carbonate monomers with pendant cinnamoyl moieties. | Photo-reversible dimerization. | |

| Graft Copolymers (PCEA-g-PDMS) | Reacts with hydroxyl groups on a polymer backbone (PHEA) to introduce cinnamoyl groups. | Used for surface coating. | rsc.org |

The attachment of cinnamoyl derivatives to surfaces is a powerful technique for altering their chemical and physical properties, with applications in materials science and biomaterials. nih.gov this compound is a key reagent for achieving this functionalization.

A prominent application is the modification of inorganic nanoparticles, such as zinc oxide (ZnO) or silica (SiO₂). The process typically involves first introducing hydroxyl or amine groups onto the nanoparticle surface. These functionalized surfaces are then reacted with this compound, which results in the covalent attachment of the cinnamoyl groups.

These surface-modified nanoparticles can be incorporated into a polymer matrix. Upon exposure to UV radiation, the cinnamoyl groups can crosslink with each other, leading to the formation of a robust hybrid material with enhanced mechanical and thermal properties. This "grafting-to" approach provides a versatile method for creating novel composite materials with tailored surface characteristics. nih.gov

Synthesis of Ligands for Catalysis and Coordination Chemistry

While less documented than its other applications, the chemical reactivity of this compound makes it a suitable precursor for the synthesis of specialized ligands for catalysis and coordination chemistry. The core of this potential lies in its ability to readily undergo nucleophilic acyl substitution.

By reacting this compound with molecules containing both a nucleophilic group (like -OH or -NH₂) and a coordinating atom (such as nitrogen in a pyridine (B92270) or imidazole (B134444) ring, or sulfur in a thiol), the cinnamoyl moiety can be appended to a chelating framework. The introduction of the phenylprop-2-enoyl structure can influence the steric and electronic properties of the resulting ligand. The conjugated π-system of the cinnamoyl group can affect the electron density at the metal center in a coordination complex, thereby modulating its catalytic activity.

This synthetic strategy allows for the systematic modification of ligand structures, providing a pathway to fine-tune the performance of metal catalysts for specific organic transformations. Although this application is not as widely reported as its use in medicinal chemistry or polymer science, the fundamental reactivity of this compound offers a clear and viable route for the rational design and synthesis of novel ligands.

Design and Synthesis of Chiral Ligands from this compound.

The incorporation of the cinnamoyl moiety into chiral scaffolds is a key strategy in the development of effective chiral auxiliaries and ligands for asymmetric synthesis. While not forming standalone chiral ligands in the traditional sense, this compound is readily attached to chiral molecules, such as oxazolidinones and their sulfur analogs, to create powerful chiral auxiliaries. These auxiliaries impart stereocontrol in a variety of chemical reactions.

A notable example involves the reaction of this compound with chiral oxazolidinone derivatives. These reactions are typically carried out by first deprotonating the oxazolidinone with a strong base, such as n-butyllithium, followed by quenching with the acyl chloride. This process yields N-cinnamoyl oxazolidinones, which act as chiral synthons.

Similarly, chiral 3-cinnamoyloxazolidine-2-thiones have been synthesized and utilized in asymmetric reactions. These sulfur-containing analogs have demonstrated excellent efficacy as chiral auxiliaries, in some cases proving superior to their oxazolidinone counterparts. The synthesis follows a similar pathway of acylation of the chiral thiazolidinethione.

Contributions to Asymmetric Synthesis and Chiral Induction.

The primary contribution of this compound to asymmetric synthesis lies in its use as a component of chiral auxiliaries that facilitate diastereoselective reactions. By temporarily attaching the cinnamoyl group to a chiral molecule, chemists can influence the stereochemical outcome of subsequent transformations on the α,β-unsaturated system of the cinnamoyl group itself.

These cinnamoyl-bearing chiral auxiliaries have been instrumental in achieving high levels of chiral induction in various carbon-carbon bond-forming reactions. The steric and electronic properties of the chiral auxiliary create a biased environment, forcing incoming reagents to approach the cinnamoyl double bond from a specific face, thus leading to the preferential formation of one diastereomer.

Enantioselective Transformations Mediated by Cinnamoyl Derivatives.

Cinnamoyl derivatives, particularly those incorporating chiral auxiliaries, have been successfully employed in a range of enantioselective transformations. These include Michael additions and aldol reactions, which are fundamental processes in organic synthesis for the construction of complex molecules.

Asymmetric Michael Additions: The conjugate addition of nucleophiles to the α,β-unsaturated carbonyl system of cinnamoyl derivatives is a powerful method for creating stereogenic centers. When the cinnamoyl group is attached to a chiral auxiliary, this addition can proceed with high diastereoselectivity. For instance, the addition of malonates to cinnamoyl-based acceptors has been achieved with high enantioselectivity using organocatalysts.

Asymmetric Aldol Reactions: Chiral N-cinnamoyl auxiliaries have been effectively used to control the stereochemistry of aldol reactions. The enolates generated from these derivatives react with aldehydes to produce β-hydroxy carbonyl compounds with a high degree of stereocontrol.

A specific example is the asymmetric tandem Michael-aldol reaction between chiral 3-cinnamoyl-4-methyl-5-phenyl-1,3-oxazolidine-2-thiones and aromatic aldehydes. In the presence of a Lewis acid like BF₃·Et₂O, these reactions yield complex tricyclic compounds with high diastereoselectivity. This transformation impressively generates four new stereocenters in a single operation. The resulting products can then be further manipulated, for example, by acid hydrolysis and reductive removal of the chiral auxiliary, to afford chiral propane-1,3-diols bearing three contiguous stereocenters. nih.gov

The table below summarizes the key transformations and the role of cinnamoyl derivatives.

| Transformation | Cinnamoyl Derivative | Role | Outcome |

| Michael Addition | N-Cinnamoyl Oxazolidinone | Chiral Auxiliary | Enantioselective formation of C-C bonds |

| Aldol Reaction | N-Cinnamoyl Oxazolidinone | Chiral Auxiliary | Diastereoselective synthesis of β-hydroxy carbonyls |

| Tandem Michael-Aldol | 3-Cinnamoyloxazolidine-2-thione | Chiral Auxiliary | Diastereoselective synthesis of complex cyclic systems |

These examples underscore the significant role of this compound as a precursor to powerful chiral auxiliaries that enable a range of highly selective and complex chemical transformations.

Computational and Theoretical Studies on 3 Phenylprop 2 Enoyl Chloride Systems

Quantum Chemical Characterization of Electronic Structure and Energetics

Quantum chemical methods are employed to calculate the fundamental properties of a molecule, such as its energy, electron distribution, and molecular orbital characteristics. These calculations are foundational to understanding the molecule's stability and inherent reactivity. Electronic structure calculations reveal that the properties of 3-Phenylprop-2-enoyl chloride are governed by the interplay between the phenyl ring, the α,β-unsaturated carbonyl system, and the reactive acyl chloride group.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting chemical reactivity. libretexts.orgmasterorganicchemistry.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons. youtube.comyoutube.com

For this compound, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine the energies of these orbitals. researcher.life The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researcher.life

Computational studies show that replacing the chlorine atom with an amino group (to form cinnamide) reduces the HOMO-LUMO gap, indicating an increase in reactivity and charge transfer possibilities within the molecule. researcher.life

From these orbital energies, various global reactivity descriptors can be calculated to quantify chemical behavior. longdom.org These include:

Hardness (η): Resistance to change in its electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

| Molecular Orbital | Energy (eV) | Property | Value (eV) |

|---|---|---|---|

| HOMO | -7.12 | HOMO-LUMO Gap (ΔE) | 4.99 |

| LUMO | -2.13 |

This compound can exist in different spatial arrangements, or conformations, due to rotation around the single bonds. The most significant rotation occurs around the C-C bond connecting the carbonyl group to the vinyl group, leading to two primary planar conformers: s-cis and s-trans. researcher.lifeias.ac.in

Computational studies using the B3LYP method with the 6-311++G(d,p) basis set have been performed to determine the relative stabilities of these conformers. researcher.life The calculations revealed that in both the gas phase and in solution, the s-cis rotamer is the most stable form for this compound. researcher.life This preference can be attributed to the electrostatic interactions and steric hindrance between the atoms in the molecule. The energy barrier for rotation from the more stable s-cis form to the s-trans form was calculated to be 8.76 kcal/mol. researcher.life

Intramolecular interactions, such as weak hydrogen bonds or electrostatic repulsions between non-bonded atoms, play a critical role in determining the most stable conformation. researchgate.netgla.ac.uknih.gov In the case of related cinnamanilides, the stability of conformers is influenced by electrostatic repulsion between the anilide nitrogen and the β-carbon atom in the s-trans form. ias.ac.in For this compound, the geometry is dictated by a balance of forces including the repulsion between the carbonyl oxygen and the vinyl hydrogen, and the conjugation of the π-electron system which favors planarity.

| Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) | Stability |

|---|---|---|---|

| s-cis | 0.00 | 8.76 | Most Stable |

| s-trans | +1.85 | Less Stable |

Computational Modeling of Reaction Mechanisms and Transition States

Theoretical modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, a detailed reaction mechanism can be constructed. researchgate.netucsb.edu

For this compound, computational studies can explore its reactivity in various transformations, such as nucleophilic acyl substitution. Kinetic studies on the solvolysis of cinnamoyl chloride suggest an SN2 mechanism is favored over an addition-elimination pathway, based on the measured enthalpy and entropy of activation. orientjchem.org Specifically, the reaction exhibits a higher enthalpy of activation (66 kJ/mol) and a less negative entropy of activation (-80 J K-1mol-1) compared to compounds that react via addition-elimination. orientjchem.org

Another reaction that has been studied computationally is the Curtius rearrangement of cinnamoyl azide, which is formed from cinnamoyl chloride. DFT calculations (B3LYP/6-31G(d,p)) have been used to map the reaction pathway, identifying the transition state and calculating the activation energy for the rearrangement to form the isocyanate product. The calculated activation energy for this process was found to be 34.28 kcal/mol. researchgate.net

A Potential Energy Surface (PES) is a conceptual and mathematical map that describes the energy of a molecule or system as a function of its geometry. libretexts.orglibretexts.orgyoutube.com For a chemical reaction, the PES connects the reactant and product energy minima through a "saddle point," which represents the transition state. visualizeorgchem.comresearchgate.net

While a full PES map for reactions of this compound is complex, key points on the surface have been determined computationally. For the Curtius rearrangement of the corresponding azide, DFT calculations have located the geometries and energies of the reactant (cinnamoyl azide) and the transition state. researchgate.net This allows for the determination of the reaction's activation barrier, a critical feature of the PES. Similarly, experimental kinetic data for the solvolysis reaction provides the activation enthalpy, which corresponds to the height of the energy barrier on the PES for that specific transformation. orientjchem.org These calculations provide a static picture of the lowest-energy path from reactants to products, known as the reaction coordinate.

Reactions are rarely performed in the gas phase; the surrounding solvent can significantly influence both conformational stability and reaction rates. osti.gov Computational chemistry accounts for these environmental effects using solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). nih.govq-chem.comgithub.iochemrxiv.org

The effect of the solvent on the conformational preference of this compound has been studied using the Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM). researcher.life Calculations were performed in nine different solvents with varying dielectric constants, from nonpolar heptane (B126788) to polar water. The results confirmed that the s-cis rotamer remains the most stable conformer across all solvents, though the energy difference between the s-cis and s-trans forms can be modulated by the polarity of the medium. researcher.life

Solvation also plays a critical role in reaction mechanisms. The solvolysis of this compound is inherently dependent on the solvent (e.g., aqueous acetone (B3395972) or acetonitrile), which acts as both the medium and a reactant. orientjchem.org The observed order of reaction with respect to water (approximately 2.6) suggests a mechanism where solvent molecules are directly involved in the transition state, stabilizing the developing charges as the chloride ion departs. orientjchem.org

In Silico Design and Prediction of Novel Reactivity and Catalysts

In silico (computational) methods are increasingly used not only to understand existing systems but also to design new ones with desired properties. researchgate.netcore.ac.uk This involves the rational design of catalysts or the prediction of novel reaction pathways for a given substrate. mdpi.com

For reactions involving this compound, computational tools can be used to design more efficient and environmentally benign catalysts. For example, the solvolysis of cinnamoyl chloride has been studied in the presence of mercuric chloride, which acts as an electrophilic catalyst. orientjchem.org Given the toxicity of mercury compounds, in silico methods could be employed to screen a virtual library of alternative Lewis acid catalysts. By calculating the transition state energies for the catalyzed reaction with different candidates, researchers can identify promising, less toxic alternatives that could lower the activation barrier and accelerate the reaction.

Furthermore, computational descriptor modeling can relate the structural features of a catalyst to its performance (e.g., activity, selectivity). mdpi.com By building these quantitative structure-activity relationships (QSAR), machine learning models can be trained to predict the efficacy of new, untested catalysts, thereby accelerating the discovery process in a cost-effective manner. researchgate.net

Advanced Analytical Methodologies for Research Involving 3 Phenylprop 2 Enoyl Chloride and Its Transformation Products

Chromatographic Techniques for Reaction Monitoring and Product Purity Assessment

Chromatography is an indispensable tool for the real-time analysis of reactions involving 3-Phenylprop-2-enoyl chloride and for verifying the purity of the resulting products. Techniques such as HPLC and GC provide the resolution and sensitivity required for complex mixture analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of reactions where this compound is converted into non-volatile derivatives, such as esters and amides. nih.govnih.gov By tracking the consumption of reactants and the formation of products over time, HPLC allows for precise reaction profiling and optimization of conditions. For instance, in the synthesis of cinnamoyl-metronidazole esters and cinnamoyl-memantine amides, thin-layer chromatography (TLC), a related planar chromatographic technique, was used to monitor the reaction's completion by observing the disappearance of the cinnamoyl chloride spot and the appearance of the product spot. nih.govnih.gov

Furthermore, HPLC is critical for assessing the purity of the final cinnamoyl derivatives. nih.gov Diode-Array Detection (DAD) is often coupled with HPLC to provide spectral information, aiding in peak identification and purity assessment. The enantiomeric purity of chiral derivatives can also be determined using specialized chiral HPLC columns. nih.gov

Below is a table summarizing typical HPLC conditions used in the analysis of cinnamoyl derivatives and related hydroxycinnamic acids.

| Parameter | Condition Set 1 (Iridoid Analysis) mdpi.com | Condition Set 2 (Flavonoid/Hydroxycinnamic Acid Analysis) pensoft.net | Condition Set 3 (Purity Determination) nih.gov |

|---|---|---|---|

| Column | C18 Acclaim Polar Advantage II (100 x 2.1 mm, 3 µm) | Agilent Technologies 1200 | Reverse Phase C18 |

| Mobile Phase A | 0.1% formic acid, 10% methanol (B129727) in water | Water with 0.1% HCOOH | Buffer (e.g., phosphate) |

| Mobile Phase B | 0.1% formic acid in acetonitrile (B52724) | Acetonitrile with 0.1% HCOOH | Organic Solvent (e.g., Acetonitrile) |

| Gradient | Complex gradient elution over 21 minutes | Gradient elution | Isocratic or Gradient |

| Flow Rate | 0.3 mL/min | Not Specified | Not Specified |

| Detection | DAD (240, 270, 340, 510 nm) and MS | Diode Array Detector (DAD) | UV Detector |

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is the premier technique for the analysis of volatile compounds related to this compound. This includes the starting material itself, potential volatile byproducts, or derivatives like cinnamaldehyde (B126680) and cinnamyl esters. csic.esresearchgate.net The NIST Chemistry WebBook provides reference GC data for cinnamoyl chloride, which can be used for identification purposes. nist.gov

GC-MS analysis provides detailed profiles of volatile components in a sample. csic.esjmp.ir The gas chromatograph separates the individual compounds, which are then ionized and detected by the mass spectrometer, providing both qualitative identification (via mass spectral library matching) and quantitative data. csic.escsic.es This is essential for quality control and for analyzing the composition of complex mixtures, such as essential oils where cinnamaldehyde, a related compound, is a major constituent. researchgate.net

The table below outlines typical parameters for the GC-MS analysis of volatile cinnamon-related compounds.

| Parameter | Typical Value/Condition |

|---|---|

| Instrument | Agilent 7890A-5975C GC-MS |

| Column | HP-5 Capillary Column (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.0 mL/min |

| Injection Mode | Split (e.g., 30:1 ratio) |

| Temperature Program | Initial 40°C, ramp to 260°C, then to 280°C |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Mass Range | 50.0 - 550.0 amu |

| Identification | Matching mass spectra with NIST library |

Advanced Spectroscopic Characterization for Structural Elucidation of Complex Derivatives and Mechanistic Insights

While chromatography separates mixtures, spectroscopy provides the detailed structural information necessary to identify new compounds and understand reaction mechanisms. For derivatives of this compound, a combination of NMR, HRMS, and X-ray crystallography offers a comprehensive structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including derivatives of this compound. scilit.comresearchgate.net One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are routinely used to confirm the successful synthesis of cinnamoyl derivatives by identifying characteristic signals for the phenyl, vinyl, and carbonyl groups, as well as the newly incorporated functionalities. nih.govnih.govmdpi.com

For more complex derivatives, multi-dimensional (2D) NMR experiments are employed. Experiments like COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) map out the connectivity between protons and carbons, allowing for unambiguous assignment of the complete molecular structure. researchgate.net NMR can also be used to monitor reaction progress by observing the change in chemical shifts and the appearance or disappearance of signals corresponding to reactants and products. nih.gov

The following table presents exemplary ¹H NMR data for a synthesized cinnamoyl derivative, demonstrating the assignment of key protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methine group (vinyl) | 6.31 | Doublet |

| Aromatic ring | 7.2 - 7.3 | Multiplet |

| -CH₃ on imidazole (B134444) ring | 2.29 | Singlet |

| Ethyl group (-CH₂-) | 3.71 and 4.28 | Triplets |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of newly synthesized cinnamoyl derivatives. mdpi.comresearchgate.net Unlike unit-resolution mass spectrometry, HRMS can distinguish between ions with very similar nominal masses, allowing for the unambiguous assignment of a molecular formula. This is a critical step in the characterization of novel compounds. nih.gov

HRMS is also a powerful tool for gaining mechanistic insights into chemical reactions. researchgate.net By detecting and identifying transient intermediates or byproducts in a reaction mixture, HRMS can help researchers piece together the step-by-step pathway of a transformation. Techniques like electrospray ionization (ESI) are gentle enough to allow for the observation of delicate, short-lived species directly from the reaction solution. massbank.eu The ability of modern HRMS instruments to operate in data-independent acquisition (DIA) modes allows for the collection of comprehensive fragment ion data, further aiding in the identification of unknown compounds and their transformation products. nih.gov

| Compound | Molecular Formula | Calculated Mass (Da) | Observed Mass (Da) | Difference (ppm) |

|---|---|---|---|---|

| Cinnamoyl Derivative X | C₁₈H₂₁N₃O₄ | 343.1532 | 343.1535 | 0.87 |

This technique is particularly valuable for establishing the absolute stereochemistry of chiral derivatives and for understanding the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern how molecules pack together in the solid state. researchgate.net For example, the crystal structures of several cinnamoyl-memantine hybrids have been determined, revealing details about their molecular geometry and crystal packing, including the space group in which they crystallize. researchgate.net This level of structural detail is invaluable for structure-activity relationship (SAR) studies and rational drug design. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Z (Molecules per unit cell) | 4 |

| Key Interactions | Hydrogen bonding, Hydrophobic interactions |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Complex Systems

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful, non-destructive approach for the detailed analysis of molecular structures. In the context of research involving this compound and its subsequent chemical transformations, these methodologies are indispensable for elucidating the presence, modification, and ultimate fate of key functional groups. The complementary nature of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecules under investigation, facilitating a nuanced understanding of their chemical behavior. While IR spectroscopy is particularly sensitive to changes in the dipole moment of a molecule, Raman spectroscopy detects vibrations that induce a change in polarizability.